(E)-3-bromo-3-phenylprop-2-enoic acid
Overview
Description
(E)-3-bromo-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7BrO2. It is a derivative of cinnamic acid, where the hydrogen atom at the 3-position of the prop-2-enoic acid chain is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-bromo-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of cinnamic acid. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, followed by dehydrobromination to yield the (E)-isomer of the product.
Another method involves the Heck reaction, where cinnamic acid is reacted with a brominating agent in the presence of a palladium catalyst. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-bromo-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts, resulting in the formation of 3-bromo-3-phenylpropanoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.
Oxidation: Oxidizing agents such as KMnO4, CrO3, or H2O2.
Reduction: Hydrogen gas with Pd/C or PtO2 catalysts.
Major Products Formed
Substitution: Various substituted cinnamic acid derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: 3-bromo-3-phenylpropanoic acid.
Scientific Research Applications
(E)-3-bromo-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to cinnamic acid derivatives.
Medicine: Explored for its anti-inflammatory and anticancer properties, as it can modulate various biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-bromo-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the conjugated double bond system play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, lacking the bromine atom.
3-Phenylpropanoic Acid: A reduced form without the double bond.
3-Bromo-3-phenylpropanoic Acid: A reduced form with the bromine atom.
Uniqueness
(E)-3-bromo-3-phenylprop-2-enoic acid is unique due to the presence of both the bromine atom and the conjugated double bond, which confer distinct reactivity and biological activity compared to its analogs. This combination allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-3-phenylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZBDEYHZXRSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19078-73-0 | |
Record name | 3-Bromo-3-phenyl-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19078-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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